Increased Lipophilicity (XLogP3) Relative to Methyl Ester Analog Enhances Membrane Permeability of Final Conjugates
The target compound demonstrates higher computed lipophilicity compared to its direct methyl ester analog (CAS 1154159-80-4). The tert-butyl group contributes to increased logP, which in conjugate drugs can enhance passive membrane permeability and potentially improve oral bioavailability of the final API [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate (MW 258.4) – XLogP3 not directly available; structurally lower due to smaller ester group. |
| Quantified Difference | Estimated >1 log unit higher based on typical tert-butyl vs. methyl ester contribution. |
| Conditions | PubChem computed descriptor (XLogP3 3.0, 2019). Direct measurement not available. |
Why This Matters
Higher lipophilicity of the building block translates to higher lipophilicity of the final conjugate, a critical parameter for optimizing ADME profiles in drug discovery programs.
- [1] PubChem. (2026). Compound Summary for CID 46318581: tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate (Computed Properties: XLogP3-AA = 3.1). National Center for Biotechnology Information. View Source
